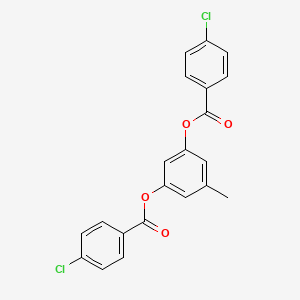
4-(2-chloroethyl)-N-octadecylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MOC , is a chemical compound with the following structural formula:
C6H13Cl2NO
It consists of a morpholine ring with a chloroethyl group and an octadecylbenzenesulfonamide side chain. Let’s explore its properties and applications.
準備方法
Synthetic Routes:: MOC can be synthesized through various routes. One common method involves reacting morpholine with 2-chloroethanol in the presence of an acid catalyst. The resulting intermediate is then reacted with octadecylbenzenesulfonyl chloride to yield MOC.
Industrial Production:: Industrial production typically involves large-scale synthesis using optimized conditions. The process may vary depending on the manufacturer, but the key steps remain consistent.
化学反応の分析
Reactions:: MOC undergoes several reactions, including:
Substitution: The chloroethyl group can be replaced by other nucleophiles.
Oxidation/Reduction: MOC may participate in redox reactions.
Acid-Base Reactions: It reacts with acids and bases.
Substitution: Nucleophiles like amines or thiols.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄).
Acid-Base Reactions: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield various derivatives of MOC.
科学的研究の応用
MOC finds applications in:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs like floredil, morinamide, nimorazole, and pholcodine.
Agrochemicals: Intermediates for pesticide production.
Dyestuffs: Used in dye synthesis.
作用機序
The exact mechanism by which MOC exerts its effects varies based on its application. In pharmaceuticals, it may interact with specific molecular targets or pathways, leading to therapeutic outcomes.
類似化合物との比較
MOC’s uniqueness lies in its combination of the morpholine ring, chloroethyl group, and octadecylbenzenesulfonamide side chain. Similar compounds include 4-(2-chloroethyl)morpholine hydrochloride , bis(2-chloroethyl) ether , and 4-(2-chloroethyl)morpholine .
特性
分子式 |
C26H46ClNO2S |
|---|---|
分子量 |
472.2 g/mol |
IUPAC名 |
4-(2-chloroethyl)-N-octadecylbenzenesulfonamide |
InChI |
InChI=1S/C26H46ClNO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-28-31(29,30)26-20-18-25(19-21-26)22-23-27/h18-21,28H,2-17,22-24H2,1H3 |
InChIキー |
SSKPVGHWEYBXRL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11539582.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539591.png)

![(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11539599.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide](/img/structure/B11539605.png)
![2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539609.png)
![3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11539617.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B11539626.png)
![N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine](/img/structure/B11539627.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11539633.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11539635.png)
![4-[(E)-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539649.png)

